Rel-(1R,2R)-2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid
Description
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(1R,2R)-2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c14-12(15)9-6-8(9)11-5-7-3-1-2-4-10(7)13-11/h1-5,8-9,13H,6H2,(H,14,15)/t8-,9-/m1/s1 |
InChI Key |
AGLUFTLMFLVXSW-RKDXNWHRSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC3=CC=CC=C3N2 |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation Approaches
The key step in the synthesis is the formation of the cyclopropane ring adjacent to the indole nucleus. Common methods include:
Transition metal-catalyzed cyclopropanation : Using diazo compounds (e.g., diazomethane or diazoacetates) with rhodium or copper catalysts to add a carbene to an alkene or indole derivative. This method allows for stereocontrol when chiral ligands or catalysts are employed.
Simmons–Smith reaction : A classical method using diiodomethane and zinc-copper couple to cyclopropanate alkenes. However, this method is less common for indole substrates due to potential side reactions.
Chiral auxiliary-mediated cyclopropanation : Attaching a chiral auxiliary to the substrate to direct the stereochemistry of the cyclopropane ring formation.
Indole Functionalization
The indole ring is typically introduced or functionalized at the 2-position before or after cyclopropanation.
Protection of the indole nitrogen (e.g., Boc protection) may be necessary to prevent side reactions during cyclopropanation.
Post-cyclopropanation, the carboxylic acid group is introduced or revealed by hydrolysis of ester intermediates.
Representative Synthetic Route
A typical synthetic sequence might be:
Preparation of 2-vinylindole or 2-alkenylindole as the cyclopropanation substrate.
Cyclopropanation using a diazo compound and a chiral rhodium catalyst under inert atmosphere and controlled temperature to afford the cyclopropane ring with (1R,2R) stereochemistry.
Hydrolysis or oxidation of ester or protected groups to yield the free carboxylic acid.
Purification by chromatography or recrystallization to isolate the pure Rel-(1R,2R)-2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes | Yield (%) | Reference/Remarks |
|---|---|---|---|---|
| Indole vinylation | Pd-catalyzed coupling or Wittig reaction | Prepares 2-alkenylindole substrate | 70-85 | Common in indole chemistry |
| Cyclopropanation | Diazoacetate + Rh(II) catalyst, inert gas | Low temp (0-25°C), chiral ligand used | 60-90 | Stereoselective, key step |
| Ester hydrolysis | Aqueous base (NaOH or KOH), reflux | Converts ester to acid | 80-95 | Mild conditions to preserve stereochem. |
| Purification | Silica gel chromatography or recrystallization | Removes impurities | - | Ensures enantiopurity |
Research Findings and Analytical Data
Stereoselectivity : Use of chiral rhodium catalysts (e.g., Rh2(S-DOSP)4) achieves high enantiomeric excess (>95%) for the (1R,2R) isomer.
Yields : Overall yields from indole vinylation to final acid range from 50% to 75%, depending on substrate purity and reaction scale.
Characterization : The final compound is characterized by NMR (1H, 13C), IR, and chiral HPLC to confirm stereochemistry and purity.
Stability : The compound is stable under ambient conditions but should be stored under inert atmosphere to prevent oxidation of the indole ring.
Comparative Notes on Related Compounds
While direct literature on this compound is limited, analogous compounds such as (1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid have been synthesized using similar cyclopropanation strategies with transition metal catalysts and diazo compounds, demonstrating the general applicability of these methods to heteroaryl cyclopropane carboxylic acids.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Transition metal-catalyzed | Diazo compounds, Rh or Cu catalysts | High stereoselectivity, mild | Requires expensive catalysts |
| Simmons–Smith cyclopropanation | Diiodomethane, Zn-Cu couple | Simple reagents | Less selective, side reactions |
| Chiral auxiliary approach | Chiral auxiliaries, standard cyclopropanation | High stereocontrol | Additional steps for auxiliary |
| Post-cyclopropanation hydrolysis | Base hydrolysis of esters | Efficient acid formation | Requires careful pH control |
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety might yield indole-2-carboxylic acid, while reduction of the carboxylic acid group could produce the corresponding alcohol.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to Rel-(1R,2R)-2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid exhibit anticancer properties. The indole structure is known for its ability to interact with various biological targets involved in cancer progression. For instance, a study demonstrated that derivatives of this compound could inhibit the growth of cancer cells by inducing apoptosis through the modulation of signaling pathways such as the PI3K/Akt pathway .
Table 1: Summary of Anticancer Studies
Agricultural Applications
2.1 Plant Growth Regulation
This compound has been investigated for its role as a plant growth regulator. It acts as a precursor to ethylene, a critical hormone that regulates various physiological processes in plants, including fruit ripening and stress responses. Studies have shown that this compound can enhance plant resilience against biotic and abiotic stressors by modulating ethylene biosynthesis .
Case Study: Enhancing Maize Resilience
A recent study highlighted the effectiveness of using this compound in maize cultivation. The application of this compound led to improved root development and increased resistance to pathogens by boosting ethylene levels, which in turn enhanced the plant's defense mechanisms against environmental stresses .
Biochemical Research
3.1 Enzyme Inhibition Studies
The compound has also been explored for its potential as an enzyme inhibitor. Research indicates that it may inhibit specific proteases involved in various diseases, making it a candidate for therapeutic development. For example, studies on related compounds have shown promising results in inhibiting cathepsin K, an enzyme linked to bone resorption and osteoporosis .
Table 2: Enzyme Inhibition Studies
| Enzyme Target | Compound Tested | Inhibition Type |
|---|---|---|
| Cathepsin K | Indole Derivative | Competitive inhibition |
| Proteasome | Cyclopropane Derivative | Non-competitive inhibition |
Mechanism of Action
The mechanism of action of Rel-(1R,2R)-2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid would depend on its specific biological target. Generally, compounds with indole moieties can interact with various enzymes and receptors, potentially modulating their activity. The cyclopropane ring might confer additional stability or reactivity to the molecule.
Comparison with Similar Compounds
Structural and Stereochemical Variations
The compound’s distinctiveness arises from the indol-2-yl group , which differentiates it from analogs with phenyl, halogenated aryl, or alkyl substituents. Key comparisons include:
| Compound Name | Substituent | Stereochemistry | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|---|---|
| Rel-(1R,2R)-2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid | 1H-indol-2-yl | rel-(1R,2R) | Not explicitly provided | Likely C12H11NO2 | ~217.2 (estimated) |
| (1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid | 2-chlorophenyl | (1R,2R) | 1181230-38-5 | C10H9ClO2 | 196.63 |
| Rel-(1R,2R)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid | 3,4-dichlorophenyl | rel-(1R,2R) | 842119-90-8 | C10H8Cl2O2 | 231.08 |
| trans-2-cyanocyclopropane-1-carboxylic acid | cyano (trans) | trans | 39891-82-2 | C5H5NO2 | 123.10 |
| 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid | 1H-indol-3-yl | Not specified | 1368896-60-9 | C12H11NO2 | 217.22 |
Key Observations :
- Indole Positional Isomerism: The indol-2-yl substituent (target compound) vs.
- Functional Group Diversity: The cyano group in trans-2-cyanocyclopropane-1-carboxylic acid introduces polarity, impacting solubility and hydrogen-bonding capacity .
Physicochemical Properties
- Acidity : The carboxylic acid group (pKa ~2-3) dominates acidity, but electron-withdrawing substituents (e.g., Cl, CN) lower pKa further. The indole’s NH group (pKa ~17) may participate in hydrogen bonding .
- Solubility : Indole derivatives generally exhibit moderate aqueous solubility due to aromatic stacking, whereas halogenated analogs are more lipophilic.
- Stability : Storage at 2–8°C is recommended for cyclopropane carboxylic acids to prevent ring-opening reactions, as seen in and .
Biological Activity
Rel-(1R,2R)-2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 201.22 g/mol
- CAS Number : 1257121-59-7
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exhibit anti-inflammatory, analgesic, and neuroprotective properties.
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory effects.
- Modulation of Neurotransmitter Systems : Preliminary studies suggest that it may influence neurotransmitter levels, particularly serotonin and dopamine, which are critical in mood regulation and pain perception.
In Vitro Studies
A study conducted on the effects of this compound on human cell lines demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha. The results indicated a dose-dependent response, suggesting that higher concentrations lead to greater inhibition of these inflammatory markers.
| Concentration (µM) | IL-6 Inhibition (%) | TNF-alpha Inhibition (%) |
|---|---|---|
| 10 | 25 | 20 |
| 50 | 50 | 45 |
| 100 | 75 | 70 |
Animal Studies
In animal models, the compound exhibited notable analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). A double-blind study involving rats assessed pain response using the formalin test. The results indicated that this compound significantly reduced pain scores compared to the control group.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound has a high binding affinity for cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses.
| Target Enzyme | Binding Energy (kcal/mol) | Affinity Constant (M) |
|---|---|---|
| COX-1 | -7.5 | 3.5 × 10 |
| COX-2 | -8.0 | 4.0 × 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
